![molecular formula C12H8ClNO B3226373 3-(5-Chloropyridin-2-yl)benzaldehyde CAS No. 1255634-17-3](/img/structure/B3226373.png)
3-(5-Chloropyridin-2-yl)benzaldehyde
Overview
Description
3-(5-Chloropyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C12H8ClNO and a molecular weight of 217.65 g/mol . It is characterized by the presence of a benzaldehyde moiety substituted with a 5-chloropyridin-2-yl group. This compound is used as a versatile building block in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 3-(5-Chloropyridin-2-yl)benzaldehyde typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with benzene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
3-(5-Chloropyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-(5-Chloropyridin-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is involved in the synthesis of potential therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(5-Chloropyridin-2-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting a particular enzyme in a metabolic pathway or interacting with cellular receptors .
Comparison with Similar Compounds
3-(5-Chloropyridin-2-yl)benzaldehyde can be compared with other similar compounds, such as:
3-(2-Pyridinyl)benzaldehyde: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-(5-Bromopyridin-2-yl)benzaldehyde: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.
3-(5-Fluoropyridin-2-yl)benzaldehyde: The presence of a fluorine atom can influence its electronic properties and reactivity
Biological Activity
3-(5-Chloropyridin-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
This compound is characterized by the presence of a chlorinated pyridine ring attached to a benzaldehyde moiety. It serves as an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The compound can be synthesized through several methods, including the reaction of 5-chloropyridine with benzaldehyde under suitable conditions.
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound derivatives. For instance, certain derivatives have shown inhibitory effects against the SARS-CoV-2 3CL protease, with IC50 values around 250 nM, demonstrating potential as therapeutic agents against COVID-19 . These compounds exhibit comparable antiviral activity to established drugs like remdesivir .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Hydrazone derivatives synthesized from this compound were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity . The minimal inhibitory concentration (MIC) values for some derivatives were recorded as low as 0.9 µg/mL against certain fungal strains .
3. Antitumor Activity
Studies indicate that this compound exhibits promising antitumor activity. Compounds derived from it have been tested on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines, revealing IC50 values indicating effective cytotoxicity . The mechanism appears to involve inhibition of key signaling pathways related to cell proliferation and survival.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to active sites of enzymes such as proteases, which are crucial in viral replication processes .
- Receptor Interaction : It may also interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how the biological activities of this compound differ from those of structurally similar compounds:
Compound Name | Key Difference | Biological Activity |
---|---|---|
3-(2-Pyridinyl)benzaldehyde | Lacks chlorine substituent | Generally lower reactivity |
3-(5-Bromopyridin-2-yl)benzaldehyde | Contains bromine instead of chlorine | Potentially altered chemical properties |
3-(5-Fluoropyridin-2-yl)benzaldehyde | Contains fluorine | Influences electronic properties |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:
- SARS-CoV-2 Inhibition : A study demonstrated that specific derivatives could inhibit SARS-CoV-2 replication effectively, suggesting their potential use in antiviral therapy .
- Anticancer Research : Research involving the treatment of MDA-MB-231 cells with derivatives showed a marked reduction in cell viability, indicating effective anticancer properties .
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFVWQBZWOCGBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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